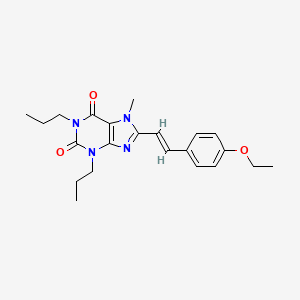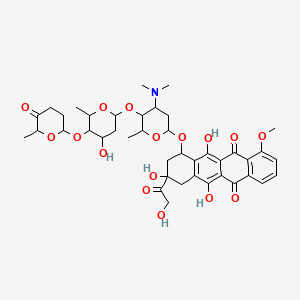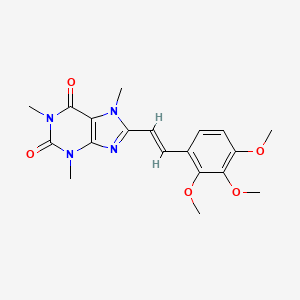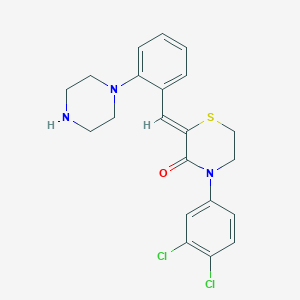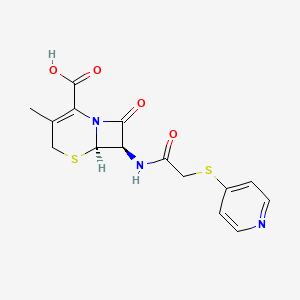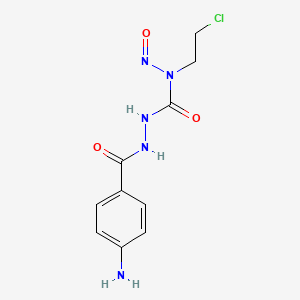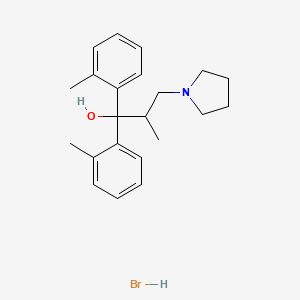
1-Pyrrolidinepropanol, alpha,alpha-bis(o-tolyl)-beta-methyl-, hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidinepropanol, alpha,alpha-bis(o-tolyl)-beta-methyl-, hydrobromide is a chemical compound with a complex structure. It is characterized by the presence of a pyrrolidine ring, a propanol group, and two o-tolyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Pyrrolidinepropanol, alpha,alpha-bis(o-tolyl)-beta-methyl-, hydrobromide typically involves several steps. The synthetic routes and reaction conditions can vary, but a common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound.
Introduction of the Propanol Group: This step involves the addition of a propanol group to the pyrrolidine ring, often through a nucleophilic substitution reaction.
Attachment of the o-Tolyl Groups: The o-tolyl groups are introduced through a Friedel-Crafts alkylation reaction.
Formation of the Hydrobromide Salt: The final step involves the reaction of the compound with hydrobromic acid to form the hydrobromide salt.
Analyse Chemischer Reaktionen
1-Pyrrolidinepropanol, alpha,alpha-bis(o-tolyl)-beta-methyl-, hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidinepropanol, alpha,alpha-bis(o-tolyl)-beta-methyl-, hydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Pyrrolidinepropanol, alpha,alpha-bis(o-tolyl)-beta-methyl-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
1-Pyrrolidinepropanol, alpha,alpha-bis(o-tolyl)-beta-methyl-, hydrobromide can be compared with other similar compounds, such as:
1-Pyrrolidinepropanol, alpha,alpha-bis(p-tolyl)-beta-methyl-, hydrobromide: This compound has p-tolyl groups instead of o-tolyl groups, leading to different chemical properties.
1-Pyrrolidinepropanol, alpha,alpha-bis(m-tolyl)-beta-methyl-, hydrobromide: This compound has m-tolyl groups, which also result in different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
102584-53-2 |
|---|---|
Molekularformel |
C22H30BrNO |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
2-methyl-1,1-bis(2-methylphenyl)-3-pyrrolidin-1-ylpropan-1-ol;hydrobromide |
InChI |
InChI=1S/C22H29NO.BrH/c1-17-10-4-6-12-20(17)22(24,21-13-7-5-11-18(21)2)19(3)16-23-14-8-9-15-23;/h4-7,10-13,19,24H,8-9,14-16H2,1-3H3;1H |
InChI-Schlüssel |
VVJLGVSSYUZIFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2C)(C(C)CN3CCCC3)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


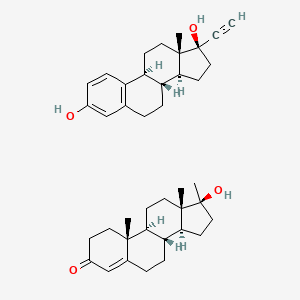

![[(3S,3aR,6S,6aS)-3-(6-pyrrolidin-1-ylpurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12773923.png)

![4-[2-(4-benzhydrylpiperazin-1-yl)ethylamino]-2,6-dimethylpyridine-3-carboxylic acid;trihydrochloride](/img/structure/B12773928.png)
